1,2,3,3A-Tetrahydrofluoranthene
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Overview
Description
1,2,3,3A-Tetrahydrofluoranthene: is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to fluoranthene It is characterized by a partially hydrogenated fluoranthene ring system, which gives it unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3A-Tetrahydrofluoranthene can be synthesized through several methods. One common approach involves the hydrogenation of fluoranthene under specific conditions. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to achieve the desired level of hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors where fluoranthene is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3A-Tetrahydrofluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluoranthene and other oxygenated derivatives.
Reduction: Further reduction can lead to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, introducing functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Fluoranthene and oxygenated derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: 1,2,3,3A-Tetrahydrofluoranthene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique structure imparts desirable properties to these materials, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1,2,3,3A-Tetrahydrofluoranthene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular components, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Fluoranthene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 1,2,3,3A-Tetrahydrofluoranthene.
1,2,3,4-Tetrahydrofluoranthene: Another partially hydrogenated derivative with different hydrogenation patterns.
Perfluoro-1,2,3,10b-tetrahydrofluoranthene: A fluorinated analog with distinct chemical properties.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts different reactivity and physical properties compared to its fully aromatic or differently hydrogenated counterparts. This makes it valuable in applications where specific reactivity or stability is required.
Properties
CAS No. |
97937-68-3 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,2,3,3a-tetrahydrofluoranthene |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-9,11H,4,6,10H2 |
InChI Key |
OWGXJHNDSSLDER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=C3C2=C(C1)C4=CC=CC=C43 |
Origin of Product |
United States |
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